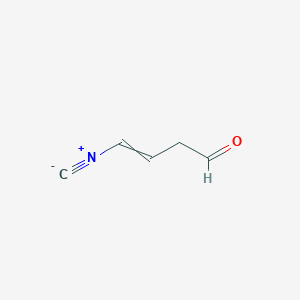
4-Isocyanobut-3-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isocyanobut-3-enal is an organic compound characterized by the presence of an isocyanide group and an aldehyde group within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanobut-3-enal typically involves the reaction of an appropriate alkyne with a cyanide source under controlled conditions. One common method is the hydrocyanation of but-3-en-1-yne, followed by oxidation to introduce the aldehyde group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced catalytic systems and automated monitoring can further enhance the scalability and economic viability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Isocyanobut-3-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed:
Oxidation: 4-Isocyanobutanoic acid
Reduction: 4-Isocyanobut-3-enol
Substitution: Various substituted isocyanides
Applications De Recherche Scientifique
4-Isocyanobut-3-enal has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Isocyanobut-3-enal involves its interaction with various molecular targets through its reactive isocyanide and aldehyde groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and activity. The compound’s reactivity also allows it to participate in various catalytic cycles, enhancing its utility in synthetic chemistry.
Comparaison Avec Des Composés Similaires
- 4-Isocyanobut-2-enal
- 4-Isocyanobut-3-en-2-ol
- 4-Isocyanobut-3-en-1-amine
Comparison: 4-Isocyanobut-3-enal is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its analogs. For instance, the presence of the aldehyde group at the third carbon position allows for specific oxidation and reduction reactions that may not be as feasible with other isocyanobutene derivatives.
Propriétés
Numéro CAS |
66251-97-6 |
|---|---|
Formule moléculaire |
C5H5NO |
Poids moléculaire |
95.10 g/mol |
Nom IUPAC |
4-isocyanobut-3-enal |
InChI |
InChI=1S/C5H5NO/c1-6-4-2-3-5-7/h2,4-5H,3H2 |
Clé InChI |
PDPMSKGFGKRWFX-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[N+]C=CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl [(dimethylamino)(phenyl)boranyl]acetate](/img/structure/B14481688.png)

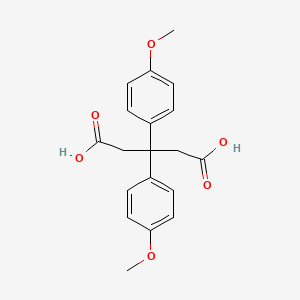
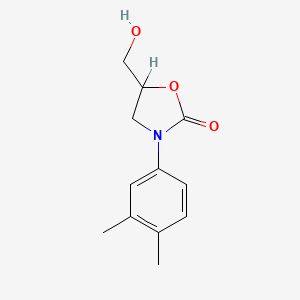
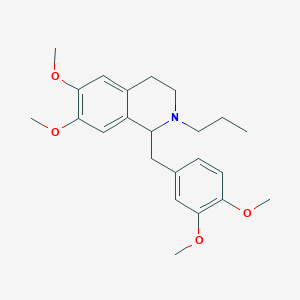
![4-{[(3-Ethylpent-1-yn-3-yl)amino]methyl}-1,3-dioxolan-2-one](/img/structure/B14481735.png)


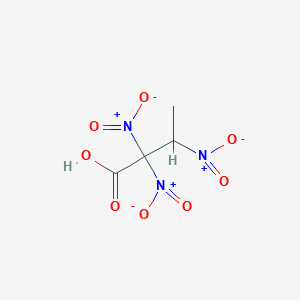
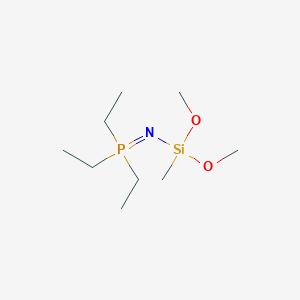
![[(2-Chloro-2-ethoxyethyl)sulfanyl]benzene](/img/structure/B14481763.png)
![3,3-Dimethyl-1-[(phenylsulfanyl)carbonyl]butyl acetate](/img/structure/B14481782.png)

![2,4,8,8-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14481791.png)
